Lantanose B

Description

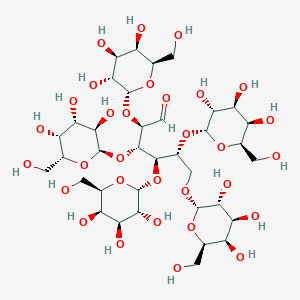

Lantanose B is an oligosaccharide first isolated from the roots of Lantana camara (common name: wild sage or五色梅) . It was identified as a novel compound in a 1992 phytochemical study, alongside lantanose A, through spectral analysis (1H-NMR, 13C-NMR) and derivatization . Structurally, this compound is characterized as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→4)-D-glucopyranose, distinguishing it from other oligosaccharides in its class . It exists as a white powder with a molecular formula of C36H62O31 and a molecular weight of 990.88 g/mol .

This compound is part of a broader group of bioactive oligosaccharides isolated from L. camara, including stachyose, verbascose, ajugose, and verbascotetraose . These compounds are notable for their anti-androgenic activity, specifically their ability to inhibit testosterone 5α-reductase, a key enzyme in androgen metabolism .

Properties

CAS No. |

145204-39-3 |

|---|---|

Molecular Formula |

C36H62O31 |

Molecular Weight |

990.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentakis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C36H62O31/c37-1-8-15(43)20(48)25(53)32(59-8)58-7-14(65-34-27(55)22(50)17(45)10(3-39)61-34)31(67-36-29(57)24(52)19(47)12(5-41)63-36)30(66-35-28(56)23(51)18(46)11(4-40)62-35)13(6-42)64-33-26(54)21(49)16(44)9(2-38)60-33/h6,8-41,43-57H,1-5,7H2/t8-,9-,10-,11-,12-,13+,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-/m1/s1 |

InChI Key |

QOFRQWRQGKHJOD-JVUSUTMOSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Other CAS No. |

145204-39-3 |

Synonyms |

lantanose B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below compares the structural and physicochemical properties of lantanose B with related oligosaccharides from L. camara:

Key Observations :

Pharmacological Activity Comparison

All these oligosaccharides share anti-androgenic properties , but their efficacy varies:

Notes:

- Lantanose A’s quantified inhibition suggests a moderate effect compared to synthetic inhibitors like finasteride .

- The anti-androgenic mechanism of this compound remains understudied, though structural similarity to lantanose A implies analogous activity .

- Stachyose and verbascose are more widely studied for non-hormonal roles, such as prebiotic and antioxidant functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.